molecular formula C23H18N6O3S2 B11426153 N-{[5-({[(1,3-Benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

N-{[5-({[(1,3-Benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Cat. No.: B11426153
M. Wt: 490.6 g/mol
InChI Key: KSRFSLCXQNGNAJ-UHFFFAOYSA-N
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Description

Benzothiazole-furan-triazole compound , is an intriguing heterocyclic molecule. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: Several synthetic pathways lead to this compound:

    Diazo-coupling: Involves coupling a diazonium salt with an appropriate nucleophile.

    Knoevenagel condensation: Utilizes an aldehyde or ketone with a malononitrile derivative.

    Biginelli reaction: Combines an aldehyde, urea, and a β-ketoester.

    Molecular hybridization techniques: Merging fragments from different molecules.

    Microwave irradiation: Accelerates reactions under controlled conditions.

    One-pot multicomponent reactions: Efficiently assembles multiple components in a single step.

Industrial Production:: The industrial synthesis typically employs optimized versions of these methods, ensuring scalability and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: Can undergo oxidation reactions.

    Reduction: Also amenable to reduction processes.

    Substitution: Exhibits substitution reactions.

    Common Reagents and Conditions: Vary depending on the specific reaction type.

Major Products:: The compound can yield diverse products, including derivatives with altered substituents or functional groups.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Organic Synthesis: Utilizing it as a building block for more complex molecules.

Biology and Medicine:: Industry::

    Materials Science:

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C23H18N6O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H18N6O3S2/c30-20(26-22-25-16-9-4-5-11-18(16)34-22)14-33-23-28-27-19(29(23)15-7-2-1-3-8-15)13-24-21(31)17-10-6-12-32-17/h1-12H,13-14H2,(H,24,31)(H,25,26,30)

InChI Key

KSRFSLCXQNGNAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5

Origin of Product

United States

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